Technical Guide: 1-(2,6-Dimethylphenyl)piperazine Hydrochloride (CAS 1012-92-6)
Technical Guide: 1-(2,6-Dimethylphenyl)piperazine Hydrochloride (CAS 1012-92-6)
This comprehensive technical guide details the chemical profile, safety protocols, and application workflows for 1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS 1012-92-6), a critical pharmacophore in drug development.
Executive Summary
1-(2,6-Dimethylphenyl)piperazine hydrochloride (CAS 1012-92-6) is a specialized heterocyclic building block primarily utilized in the pharmaceutical industry. It serves as the key amine intermediate in the convergent synthesis of Ranolazine , an anti-anginal agent that modulates late sodium currents (
This guide provides a self-validating framework for the procurement, safe handling, and experimental application of CAS 1012-92-6, designed for researchers requiring high-purity standards.
Chemical & Physical Profile
Identity & Structure
-
IUPAC Name : 1-(2,6-Dimethylphenyl)piperazine hydrochloride
-
Common Synonyms : 2,6-Xylylpiperazine HCl; 1-(2,6-Xylyl)piperazine hydrochloride
-
CAS Number : 1012-92-6
-
Free Base CAS : 1012-91-5
-
Molecular Formula :
-
Molecular Weight : 226.75 g/mol (Salt); 190.29 g/mol (Base)
Physical Properties
| Property | Specification | Note |
| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage. |
| Melting Point | 215–220 °C (Decomposes) | High thermal stability until melting. |
| Solubility | Soluble in Water, Methanol, DMSO | Poor solubility in non-polar solvents (Hexane). |
| pKa | ~8.5 (Piperazine secondary amine) | Basic character dictates reactivity in nucleophilic substitutions. |
Safety Data Sheet (SDS) Analysis
Based on GHS (Globally Harmonized System) Standards
Hazard Identification
Signal Word : WARNING
| Hazard Class | Category | Hazard Statement | Code |
| Acute Toxicity (Oral) | 4 | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | 2 | Causes skin irritation. | H315 |
| Eye Damage/Irritation | 2A | Causes serious eye irritation. | H319 |
| STOT - Single Exposure | 3 | May cause respiratory irritation. | H335 |
Critical Safety Protocols
-
Inhalation Control : The hydrochloride salt exists as a fine powder. Use a Class II Biosafety Cabinet or chemical fume hood to prevent inhalation of dust, which targets the upper respiratory tract.
-
Skin Protection : Nitrile gloves (0.11 mm thickness minimum) are required. Breakthrough time >480 minutes.[1]
-
Spill Management : Do not dry sweep. Dampen with water to suppress dust, then neutralize with dilute sodium bicarbonate before disposal.
Emergency Response Logic
Figure 1: Emergency response decision tree for CAS 1012-92-6 exposure.
Supply Chain & Procurement
Supplier Landscape
Due to its status as a pharmaceutical intermediate, this compound is available from both bulk fine chemical manufacturers and research-grade catalog suppliers.
-
Research Grade (Gram Scale) :
-
Sigma-Aldrich / Merck : Often listed under the free base name or specific metabolite categories.
-
TCI Chemicals : High purity (>98%) for analytical standards.
-
Enamine / MolPort : Good for building block libraries.
-
-
Bulk Manufacturing (Kg Scale) :
-
ChemicalBook / GuideChem Verified Vendors : Essential for pilot plant scale-up.
-
Purity Considerations
-
HPLC Assay : Ensure >98.0%. Impurities often include 2,6-dimethylaniline (starting material), which is toxic and must be quantified.
-
Salt Form Verification : Confirm the stoichiometry (HCl). Some suppliers may ship the free base (CAS 1012-91-5) unless the salt is explicitly specified. The salt is preferred for storage stability.
Technical Application: Ranolazine Synthesis
The primary industrial application of CAS 1012-92-6 is the synthesis of Ranolazine .[2] The workflow utilizes a convergent strategy, coupling the piperazine core with a glycidyl ether derivative.
Mechanism of Action
The secondary amine of the piperazine ring acts as a nucleophile, attacking the epoxide ring of the co-reactant. This
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway for Ranolazine using CAS 1012-92-6 as the nucleophilic core.
Experimental Protocol: N-Alkylation
Objective : To couple 1-(2,6-dimethylphenyl)piperazine with an epoxide electrophile (General Procedure).
Reagents
-
Substrate : 1-(2,6-dimethylphenyl)piperazine HCl (1.0 eq).
-
Electrophile : Epichlorohydrin or Glycidyl ether derivative (1.1 eq).
-
Base : Potassium Carbonate (
) or Triethylamine ( ) (2.5 eq) — Required to neutralize the HCl salt and scavenge protons. -
Solvent : Acetonitrile (ACN) or Isopropanol (IPA).
Step-by-Step Methodology
-
Free Base Liberation (In-situ) :
-
Charge the reaction vessel with CAS 1012-92-6 and solvent (10 mL/g).
-
Add
and stir at room temperature for 30 minutes. The suspension will thicken as KCl forms.
-
-
Addition :
-
Add the electrophile dropwise to control exotherm.
-
-
Reaction :
-
Heat to reflux (
for ACN) for 6–12 hours. -
Monitor: Use TLC (System: DCM/MeOH 9:1) or HPLC. The starting piperazine spot (
) should disappear.
-
-
Work-up :
-
Cool to room temperature. Filter off inorganic salts.
-
Concentrate the filtrate under reduced pressure.[3]
-
Recrystallize the crude residue from Ethanol/Water to obtain the product.
-
References
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 1012-92-6, 1-(2,6-Dimethylphenyl)piperazine hydrochloride. Retrieved from [Link]
-
US Patent Office (2011) . Preparation of Ranolazine. US Patent Application 20110151258A1.[4] Retrieved from
